Synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine: A Technical Guide
Synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine, a secondary amine with potential applications in medicinal chemistry and drug discovery. The primary and most efficient synthetic route to this compound is through the reductive amination of 3-nitrobenzaldehyde with 2-phenylethanamine. This method is widely applicable, generally high-yielding, and allows for the straightforward formation of the target secondary amine.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-(3-Nitrobenzyl)-2-phenylethanamine is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₂O₂ |
| Molecular Weight | 256.30 g/mol [1] |
| CAS Number | 104720-70-9[1] |
| Appearance | Expected to be a pale yellow oil or solid |
| IUPAC Name | N-[(3-nitrophenyl)methyl]-2-phenylethanamine[1] |
Synthesis by Reductive Amination
The synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine is most effectively achieved via a one-pot reductive amination reaction. This process involves the initial formation of an imine intermediate from the condensation of 3-nitrobenzaldehyde and 2-phenylethanamine, followed by the in-situ reduction of the imine to the desired secondary amine.
Reaction Scheme:
Experimental Protocol
The following is a detailed experimental protocol based on established methods for reductive amination.
Materials:
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3-Nitrobenzaldehyde
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2-Phenylethanamine
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Methanol (or another suitable solvent like ethanol or dichloromethane)
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Sodium borohydride (NaBH₄)
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Glacial acetic acid (optional, as a catalyst for imine formation)
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Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate (for chromatography)
Procedure:
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Imine Formation: In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) in methanol. To this solution, add 2-phenylethanamine (1.0-1.2 eq). A catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
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Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. To the resulting aqueous residue, add dichloromethane to extract the product. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient system to afford pure N-(3-Nitrobenzyl)-2-phenylethanamine.
Quantitative Data
While a specific literature report detailing the yield for this exact reaction was not identified, typical yields for reductive amination reactions of this nature are in the range of 70-90%. The table below summarizes expected and reported spectroscopic data for the final product.
| Data Type | Expected/Reported Values |
| Yield | 70-90% (Estimated) |
| ¹H NMR | Consistent with the structure of N-(3-Nitrobenzyl)-2-phenylethanamine |
| ¹³C NMR | Consistent with the structure of N-(3-Nitrobenzyl)-2-phenylethanamine[1] |
| Mass Spec (GC-MS) | m/z peaks corresponding to the molecular ion and characteristic fragments[1] |
| IR Spectrum | Peaks corresponding to N-H, C-H (aromatic and aliphatic), and NO₂ functional groups[1] |
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
